Methyl methyl(phenyl)phosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl methyl(phenyl)phosphinite is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group, a methyl group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl methyl(phenyl)phosphinite can be synthesized through several methods. One common approach involves the reaction of phenylphosphonous dichloride with methanol and methyl iodide in the presence of a base such as triethylamine. The reaction proceeds as follows:
PhPCl2+CH3OH+CH3I→PhP(OCH3)(CH3)+HCl+Et3N⋅HCl
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl methyl(phenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphinic acids.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinites.
Hydrolysis: Phosphinic acids.
Eigenschaften
CAS-Nummer |
94235-66-2 |
---|---|
Molekularformel |
C8H11OP |
Molekulargewicht |
154.15 g/mol |
IUPAC-Name |
methoxy-methyl-phenylphosphane |
InChI |
InChI=1S/C8H11OP/c1-9-10(2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
AYONMNBPTOIWCK-UHFFFAOYSA-N |
Kanonische SMILES |
COP(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.